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Compound of Interest

Compound Name: 3-(Oxolan-3-yl)propanoic acid

cat. No.: 82524983

An In-depth Technical Guide to 3-(Oxolan-3-yl)propanoic Acid

Introduction

3-(Oxolan-3-yl)propanoic acid is a saturated heterocyclic compound featuring a central
tetrahydrofuran (THF) ring substituted at the 3-position with a propanoic acid side chain. While
specific research on this particular isomer is limited in publicly accessible literature, its
structural motifs—the THF ring and the carboxylic acid functional group—are of significant
interest in the fields of medicinal chemistry and materials science. The THF ring is a prevalent
scaffold in numerous natural products and approved pharmaceuticals, often imparting favorable
pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The
propanoic acid moiety provides a versatile chemical handle for derivatization, enabling the
synthesis of amides, esters, and other functional groups crucial for creating diverse chemical
libraries for drug discovery.

This guide provides a comprehensive overview of 3-(Oxolan-3-yl)propanoic acid, grounded in
established chemical principles. We will present its known and predicted physicochemical
properties, propose a robust, multi-step synthesis based on analogous and well-documented
chemical transformations, and explore its potential applications as a key building block for
researchers in drug development and organic synthesis.

Part 1: Physicochemical and Structural
Characterization
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A thorough understanding of a molecule's physical and chemical properties is fundamental to

its application. While experimental data for 3-(Oxolan-3-yl)propanoic acid is sparse, we can

consolidate information from chemical databases and predictive models to build a reliable

profile.

Structural and Chemical Properties

The core data for 3-(Oxolan-3-yl)propanoic acid is summarized in the table below.

Property Value Source
Molecular Formula C7H1203 PubChem[1]
Molecular Weight 144.17 g/mol PubChem[1]
Monoisotopic Mass 144.07864 Da PubChem[1]
IUPAC Name 3-(oxolan-3-yl)propanoic acid PubChem[1]
SMILES C1COCC1CCC(=0)0 PubChem[1]
BDSWHYOGIBXFJX-
InChl Key PubChem[1]
UHFFFAOYSA-N
Predicted XlogP 0.3 PubChem[1]
Topological Polar Surface Area
46.5 Az ChemScene[2]
(TPSA)
Hydrogen Bond Donors 1 ChemScene[2]

Hydrogen Bond Acceptors

3 (predicted 2)

PubChem[3], ChemScene[2]

Rotatable Bonds

3 (predicted 2)

PubChem[3], ChemScene[2]

Predicted Spectroscopic Data

For a novel or uncharacterized compound, predicting its spectroscopic signature is a critical

exercise.

e 1H-NMR: The proton NMR spectrum is expected to show complex multiplets for the

methylene protons on the THF ring. The protons alpha and beta to the carbonyl group will
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appear as triplets, and the methine proton on the THF ring will be a multiplet. The carboxylic
acid proton will present as a broad singlet, typically downfield (>10 ppm).

e 1BC-NMR: The carbon spectrum would show seven distinct signals. The carbonyl carbon of
the carboxylic acid will be the most downfield signal (~170-180 ppm). The carbons of the
THF ring would appear in the aliphatic region, with the carbon bearing the side chain being
distinct from the others.

e Mass Spectrometry: High-resolution mass spectrometry should confirm the exact mass of
144.07864 Da.[1] Predicted collision cross-section (CCS) data, which relates to the ion's
shape in the gas phase, is available and can aid in identification.[1][4] For example, the
[M+H]* adduct is predicted to have a CCS of 130.3 A2[1]

« Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch
from the carboxylic acid (~2500-3300 cm~1) and a sharp, strong C=0 stretch (~1700-1725
cm~1). A C-O stretch from the ether linkage in the THF ring will also be present (~1050-1150
cm™1).

Part 2: Proposed Synthesis and Purification

Direct, published synthetic routes for 3-(Oxolan-3-yl)propanoic acid are not readily available.
Therefore, we propose a logical and robust two-step synthetic pathway starting from
commercially available materials, based on well-established reactions used for structurally
similar molecules, such as 3-(2-oxocyclohexyl)propanoic acid.[5] The overall strategy involves
a Michael addition to form a precursor ester, followed by saponification.

Synthetic Workflow Diagram

The proposed synthesis follows a logical progression from a cyclic ketone precursor to the final
carboxylic acid product.
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Caption: Proposed two-step synthesis of 3-(Oxolan-3-yl)propanoic acid.

Experimental Protocol 1: Synthesis of Ethyl 3-(3-oxolan-
3-yl)propanoate

This procedure is adapted from established methods for the synthesis of 3-(2-oxocyclopentyl)-
propionic ester via an enamine intermediate, a reliable method for a-alkylation of ketones.[6]
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Causality: The use of a morpholine-derived enamine is a classic Stork enamine synthesis
approach. It serves to increase the nucleophilicity of the a-carbon of tetrahydrofuran-3-one,
allowing it to act as a soft nucleophile in a conjugate (Michael) addition reaction with the
electrophilic ethyl acrylate. p-Toluenesulfonic acid acts as a catalyst for enamine formation by
protonating the ketone's carbonyl oxygen.

Materials:

o Tetrahydrofuran-3-one

e Morpholine (1.2 equivalents)

e p-Toluenesulfonic acid (p-TsOH, 0.05 equivalents)
o Ethyl acrylate (1.1 equivalents)

e Toluene (anhydrous)

o Saturated aqueous sodium bicarbonate (NaHCOs)
e Brine

e Anhydrous magnesium sulfate (MgSOQOa)
Procedure:

o Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a
nitrogen atmosphere.

» To the flask, add tetrahydrofuran-3-one (1.0 eq), morpholine (1.2 eq), a catalytic amount of p-
TsOH (0.05 eq), and anhydrous toluene.

o Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the enamine
forms. Continue reflux until no more water is collected (typically 2-4 hours).

o Cool the reaction mixture to room temperature.
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o Slowly add ethyl acrylate (1.1 eq) dropwise to the reaction mixture. An exothermic reaction
may be observed.

 Stir the reaction at room temperature for 12-18 hours, monitoring by TLC until the enamine is
consumed.

e Quench the reaction by adding water. Transfer the mixture to a separatory funnel and
separate the layers.

e Wash the organic layer sequentially with 1M HCI, saturated aqg. NaHCOs, and brine.

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

e The resulting crude product, ethyl 3-(3-oxolan-3-yl)propanoate, can be purified by vacuum
distillation or column chromatography on silica gel.

Experimental Protocol 2: Hydrolysis to 3-(Oxolan-3-
yl)propanoic Acid

This step involves a standard saponification (base-catalyzed hydrolysis) of the ester
intermediate to yield the final carboxylic acid.[7]

Causality: Sodium hydroxide acts as a strong nucleophile, attacking the electrophilic carbonyl
carbon of the ester. This leads to the formation of a tetrahedral intermediate which then
collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated during
the acidic workup to yield the neutral carboxylic acid, which is typically less soluble in water and
can be extracted into an organic solvent.

Materials:
o Ethyl 3-(3-oxolan-3-yl)propanoate (from Step 1)
o Ethanol (EtOH)

e 10% aqueous Sodium Hydroxide (NaOH) solution (2-3 equivalents)
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1M Hydrochloric acid (HCI)

Ethyl acetate (or other suitable extraction solvent)

Anhydrous sodium sulfate (Na2S0a)

Procedure:

Dissolve the crude or purified ester in ethanol in a round-bottom flask.

Add the 10% aqueous NaOH solution (2-3 eq) and stir the mixture at room temperature or
with gentle heating (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC until the
starting ester is completely consumed.

Cool the reaction mixture to room temperature and remove the ethanol under reduced
pressure.

Dilute the remaining aqueous solution with water and wash with a small amount of ether or
ethyl acetate to remove any unreacted starting material or non-acidic impurities. Discard the
organic layer.

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, careful addition of
1M HCI. A precipitate may form.

Extract the aqueous layer three times with ethyl acetate.
Combine the organic extracts, wash with brine, and dry over anhydrous Na2SOa.

Filter and remove the solvent under reduced pressure to yield the final product, 3-(Oxolan-3-
yl)propanoic acid. The product can be further purified by recrystallization if it is a solid, or
by chromatography if needed.

Part 3: Applications in Drug Discovery and
Development

While not extensively studied itself, the structure of 3-(Oxolan-3-yl)propanoic acid makes it a

valuable scaffold for creating novel chemical entities. Its utility stems from the combination of
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the THF ring and the carboxylic acid functional group.

Role as a Molecular Scaffold

The molecule can serve as a versatile building block, where the two key components can be
modified or used for conjugation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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